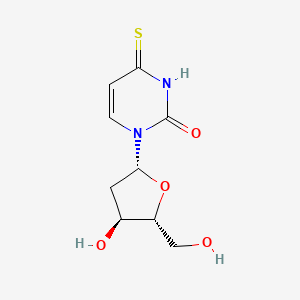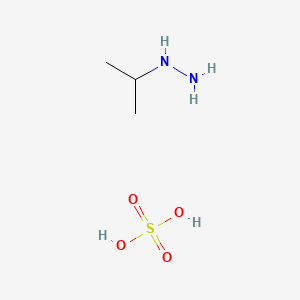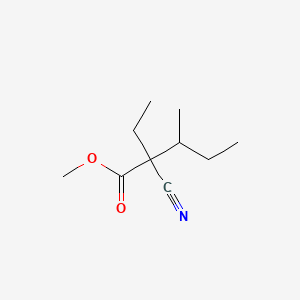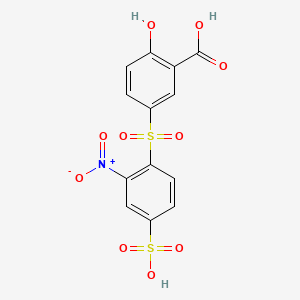
4-Thio-2'-deoxyuridine
Overview
Description
4-Thiodeoxyuridine is a modified nucleoside analog of deoxyuridine, where the oxygen atom at the 4-position of the uracil ring is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiodeoxyuridine typically involves the following steps:
Acetylation of Uridine: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Transformation of the 4-oxo Group to the 4-thio Group: This is achieved using the Lawesson reagent, which selectively converts the 4-oxo group to a 4-thio group.
Deacetylation: The acetyl groups are removed using ammonia in methanol, yielding the free 4-Thiodeoxyuridine nucleoside.
Industrial Production Methods
While specific industrial production methods for 4-Thiodeoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Thiodeoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in 4-Thiodeoxyuridine can participate in substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and it can also undergo reduction reactions.
Photochemical Reactions: 4-Thiodeoxyuridine can be activated by ultraviolet light, leading to the formation of reactive species that can induce DNA damage.
Common Reagents and Conditions
Lawesson Reagent: Used for the transformation of the 4-oxo group to the 4-thio group.
Ammonia in Methanol: Used for deacetylation to obtain the free nucleoside.
Ultraviolet Light: Used for photochemical activation of 4-Thiodeoxyuridine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Thiouridines: Formed through substitution reactions.
Scientific Research Applications
4-Thiodeoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Incorporated into DNA for studying DNA-protein interactions and DNA damage responses.
Industry: Used in the development of novel therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Thiodeoxyuridine involves its incorporation into DNA, where it replaces the natural nucleoside deoxyuridine. Upon activation by ultraviolet light, 4-Thiodeoxyuridine generates reactive species that induce DNA damage, including DNA strand breaks and crosslinks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
4-Thiouridine: Similar to 4-Thiodeoxyuridine but with a ribose sugar instead of deoxyribose.
5-Iodo-4-thiodeoxyuridine: A halogenated derivative of 4-Thiodeoxyuridine with enhanced cytotoxicity upon ultraviolet light activation.
5-Bromo-4-thiodeoxyuridine: Another halogenated derivative with similar properties to 5-Iodo-4-thiodeoxyuridine.
Uniqueness
4-Thiodeoxyuridine is unique due to its ability to be selectively activated by ultraviolet light, making it a valuable tool for studying DNA damage and repair mechanisms. Its incorporation into DNA and subsequent activation allows for targeted induction of DNA lesions, which is advantageous for research and therapeutic applications .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDUXLWAVSUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=S)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971199 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-20-1 | |
| Record name | 4-Thiodeoxyuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)






![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)
